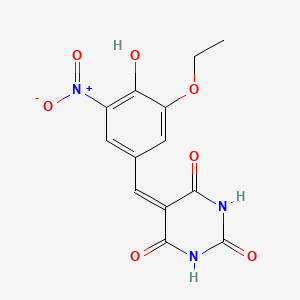![molecular formula C16H24ClN3O B5499360 N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea, commonly known as CPI-1189, is a chemical compound that has been studied extensively for its potential use in treating various medical conditions. This compound belongs to a class of drugs known as piperidine-based compounds, which have shown promise in treating a range of neurological and psychiatric disorders.
Mechanism of Action
CPI-1189 is believed to exert its therapeutic effects by acting as a partial agonist at several different receptor sites in the brain, including dopamine D2, serotonin 5-HT1A, and muscarinic acetylcholine receptors. This compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that CPI-1189 has several biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of monoamine reuptake, and the activation of several signaling pathways in the brain. These effects may contribute to the compound's therapeutic potential in treating a range of medical conditions.
Advantages and Limitations for Lab Experiments
One advantage of CPI-1189 is its ability to modulate several different neurotransmitter systems, which may make it a useful tool for studying the underlying mechanisms of psychiatric and neurological disorders. However, one limitation of this compound is its relatively low potency, which may make it less effective in certain experimental paradigms.
Future Directions
There are several future directions for research on CPI-1189, including the development of more potent analogs, the investigation of its effects on other signaling pathways in the brain, and the exploration of its potential use in combination with other drugs for the treatment of psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of CPI-1189 and its potential side effects.
Synthesis Methods
The synthesis of CPI-1189 involves several steps, including the reaction of 2-chloroaniline with isopropylpiperidine and the subsequent reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification and isolation.
Scientific Research Applications
CPI-1189 has been studied for its potential use in treating a range of medical conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that CPI-1189 has the ability to modulate several neurotransmitter systems, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-propan-2-ylpiperidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-12(2)20-9-5-6-13(11-20)10-18-16(21)19-15-8-4-3-7-14(15)17/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCHLCNKSWIFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5499282.png)
![2-imino-1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-imidazolidinone](/img/structure/B5499283.png)
![1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5499290.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)

![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)
![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)